Ethyl (Z)-3-(1H-indol-2-yl)acrylate
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Overview
Description
Ethyl (Z)-3-(1H-indol-2-yl)acrylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This compound features an indole ring system substituted at the 2-position with an acrylate group, which is further esterified with an ethyl group. The (Z)-configuration refers to the specific geometric arrangement of the substituents around the double bond in the acrylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-3-(1H-indol-2-yl)acrylate typically involves the reaction of indole-2-carboxaldehyde with ethyl acrylate under basic conditions. A common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole, followed by the addition of ethyl acrylate to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper complexes can be employed to facilitate the reaction, and the use of automated systems allows for precise control over reaction parameters, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-3-(1H-indol-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids or Friedel-Crafts catalysts.
Major Products Formed
Oxidation: Indole-2-carboxylic acids.
Reduction: Ethyl 3-(1H-indol-2-yl)propanoate.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl (Z)-3-(1H-indol-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its role in drug discovery and development, particularly in the design of novel therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl (Z)-3-(1H-indol-2-yl)acrylate involves its interaction with various molecular targets and pathways. The indole ring system can interact with biological macromolecules such as proteins and nucleic acids, influencing their function and activity. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate signaling pathways and cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Ethyl (Z)-3-(1H-indol-2-yl)acrylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-2-carboxylic acid: A precursor in the synthesis of various indole derivatives.
The uniqueness of this compound lies in its specific structural features and the presence of the acrylate moiety, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C13H13NO2 |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl (Z)-3-(1H-indol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)8-7-11-9-10-5-3-4-6-12(10)14-11/h3-9,14H,2H2,1H3/b8-7- |
InChI Key |
UBMDSLUQOQPNTR-FPLPWBNLSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\C1=CC2=CC=CC=C2N1 |
Canonical SMILES |
CCOC(=O)C=CC1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
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